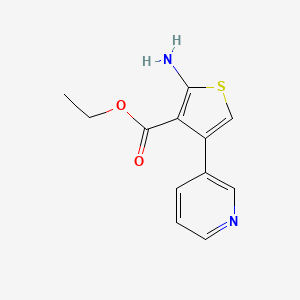

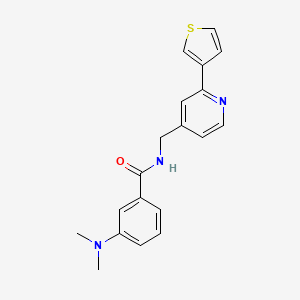

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

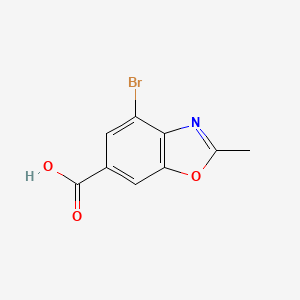

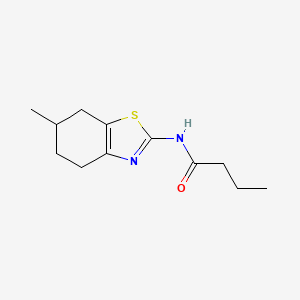

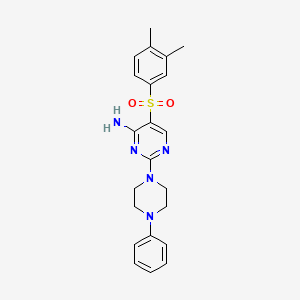

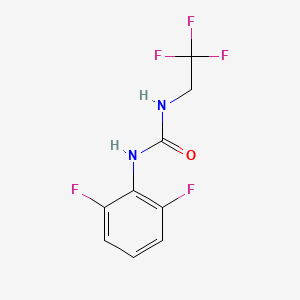

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

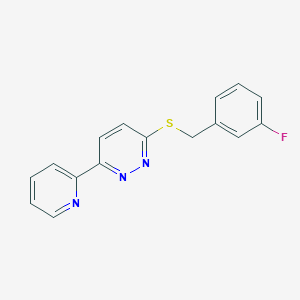

Histone Deacetylase Inhibition for Cancer Therapy

One significant application of related compounds involves histone deacetylase (HDAC) inhibition, demonstrating potential for cancer therapy. The compound MGCD0103, which shares structural similarities with 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, has been shown to selectively inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. This compound is orally bioavailable and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

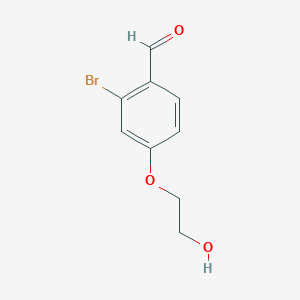

Chemical Synthesis and Structural Diversity

The compound has also been used as a starting material in various chemical syntheses aimed at generating structurally diverse libraries. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was employed in alkylation and ring closure reactions to produce a wide array of compounds. This approach demonstrates the versatility of such molecules in generating diverse chemical entities for further biological evaluation (Roman, 2013).

Antimicrobial and Antitumor Activities

Furthermore, compounds structurally related to 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have found that such compounds exhibit significant biological activities, including antibacterial, antifungal, and antitumor properties, highlighting their potential for the development of new therapeutic agents (El‐Borai et al., 2013).

Metal Ion Chelation in Alzheimer's Therapy

Additionally, N-aryl-substituted derivatives have been investigated for their ability to chelate metal ions, offering therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. These compounds, by sequestering, redistributing, and/or removing metal ions, can interfere with metal ion-induced amyloid peptide aggregation, suggesting a promising avenue for Alzheimer's therapy (Scott et al., 2011).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.

I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide”, feel free to ask!

properties

IUPAC Name |

3-(dimethylamino)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-22(2)17-5-3-4-15(11-17)19(23)21-12-14-6-8-20-18(10-14)16-7-9-24-13-16/h3-11,13H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFLOJAOHTBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)

![5-bromo-6-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methylpyridine-3-carboxamide](/img/structure/B2893955.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide](/img/structure/B2893958.png)